molecular formula C7H10O3 B1610450 Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate CAS No. 32595-98-5

Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate

Cat. No.: B1610450
CAS No.: 32595-98-5
M. Wt: 142.15 g/mol
InChI Key: IAHJHKXRMKTCJK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound belonging to the furan family It is characterized by a five-membered ring containing one oxygen atom and four carbon atoms, with a methyl group at the 2-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and esterification reactions. The reaction typically requires acidic conditions, such as the presence of p-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products Formed:

    Oxidation: Formation of 2-methyl-4,5-dihydrofuran-3-carboxylic acid.

    Reduction: Formation of 2-methyl-4,5-dihydrofuran-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl furan-2-carboxylate
  • Ethyl 2-methylfuran-3-carboxylate
  • 2-methyl-4,5-dihydro-3-furanthiol

Comparison: Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to methyl furan-2-carboxylate, it has an additional methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. The presence of the dihydrofuran ring also differentiates it from other furan derivatives, providing unique structural features that can be exploited in various applications .

Properties

IUPAC Name

methyl 5-methyl-2,3-dihydrofuran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5-6(3-4-10-5)7(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHJHKXRMKTCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498738
Record name Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32595-98-5
Record name Methyl 2-methyl-4,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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